molecular formula C8H13NO B13588671 4-(Furan-3-yl)butan-2-amine

4-(Furan-3-yl)butan-2-amine

Katalognummer: B13588671
Molekulargewicht: 139.19 g/mol
InChI-Schlüssel: KOYMFVFLNUQQLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Furan-3-yl)butan-2-amine is an organic compound that features a furan ring attached to a butan-2-amine chain The furan ring is a five-membered aromatic ring with one oxygen atom, which imparts unique chemical properties to the compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-3-yl)butan-2-amine typically involves the formation of the furan ring followed by the attachment of the butan-2-amine chain. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst . Another method is the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as gold, silver, rhodium, and palladium salts are often used to enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Furan-3-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various N-substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Furan-3-yl)butan-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Furan-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

    2-(Furan-2-yl)ethanamine: Another furan derivative with a shorter carbon chain.

    3-(Furan-2-yl)propanoic acid: A furan derivative with a carboxylic acid group.

    5-(Furan-2-yl)pentan-2-one: A furan derivative with a ketone group.

Comparison: 4-(Furan-3-yl)butan-2-amine is unique due to its specific structure, which combines the properties of the furan ring with the reactivity of the butan-2-amine chain. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Eigenschaften

Molekularformel

C8H13NO

Molekulargewicht

139.19 g/mol

IUPAC-Name

4-(furan-3-yl)butan-2-amine

InChI

InChI=1S/C8H13NO/c1-7(9)2-3-8-4-5-10-6-8/h4-7H,2-3,9H2,1H3

InChI-Schlüssel

KOYMFVFLNUQQLT-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC1=COC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.